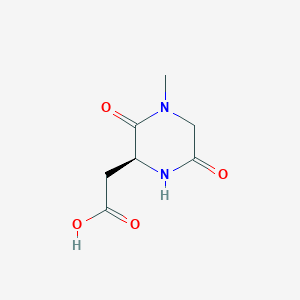

(S)-2-(4-methyl-3,6-dioxopiperazin-2-yl)acetic acid

Description

Properties

IUPAC Name |

2-[(2S)-4-methyl-3,6-dioxopiperazin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4/c1-9-3-5(10)8-4(7(9)13)2-6(11)12/h4H,2-3H2,1H3,(H,8,10)(H,11,12)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHURZNAQRPNPG-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NC(C1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC(=O)N[C@H](C1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-(4-methyl-3,6-dioxopiperazin-2-yl)acetic acid, also known as a diketopiperazine derivative, exhibits significant biological activity that has garnered attention in various fields of research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

- Molecular Formula : C₇H₁₀N₂O₄

- Molecular Weight : 186.17 g/mol

- CAS Number : 110954-19-3

- Immunomodulatory Effects :

-

Cytotoxic Activity :

- Initial screenings of related diketopiperazine compounds have demonstrated varying degrees of cytotoxic effects on cancer cell lines. For instance, certain diketopiperazines were shown to enhance sensitivity to chemotherapeutic agents like paclitaxel and vincristine in multidrug-resistant cancer cells . This suggests that this compound may have similar properties worth investigating.

Biological Activity Profile

The following table summarizes the biological activities associated with diketopiperazine derivatives, including this compound:

Case Studies and Research Findings

-

Cancer Cell Studies :

- In a study evaluating the cytotoxic effects of diketopiperazine analogues, it was found that certain derivatives exhibited stronger cytotoxic effects compared to their parent compounds across multiple cancer cell lines including MCF7 (breast adenocarcinoma) and HEK 293T (normal embryonic kidney) cells. The study indicated that these compounds could serve as lead structures for further development of selective anticancer agents .

- Mechanistic Insights :

- Toxicological Assessments :

Scientific Research Applications

Anticancer Applications

Diketopiperazines, including (S)-2-(4-methyl-3,6-dioxopiperazin-2-yl)acetic acid, have been investigated for their anticancer properties. These compounds exhibit cytotoxic effects on various cancer cell lines. For instance:

- Cytotoxicity Studies : Research indicates that diketopiperazine derivatives can selectively target cancer cells while sparing normal cells. In studies involving multiple human cancer cell lines, such as MCF7 (breast adenocarcinoma) and HEK 293T (normal embryonic kidney), certain derivatives demonstrated significant cytotoxicity, suggesting their potential as anticancer agents .

- Mechanisms of Action : The mechanisms through which these compounds exert their effects include the inhibition of critical signaling pathways involved in cancer proliferation and survival. For example, they have been shown to inhibit Akt activation, a pathway frequently upregulated in cancers .

Neuroprotective Effects

Another promising area of research involves the neuroprotective properties of this compound:

- Alzheimer's Disease : Some diketopiperazine analogs have been explored as dual-target inhibitors for conditions like Alzheimer’s disease. They may enhance memory and cognitive function by inhibiting acetylcholinesterase (AChE) and phosphodiesterase 5 (PDE5), both of which are implicated in neurodegenerative processes .

Other Therapeutic Uses

Beyond oncology and neurology, this compound has potential applications in other therapeutic areas:

- Anti-inflammatory Properties : Diketopiperazine compounds are also being studied for their anti-inflammatory effects, which could be beneficial in treating various inflammatory diseases .

- Viral Infections : There is ongoing research into the antiviral properties of diketopiperazines, with some studies indicating activity against viral infections by modulating immune responses .

Case Studies and Research Findings

The following table summarizes key findings from research studies involving diketopiperazine derivatives:

Comparison with Similar Compounds

Key Structural Variations and Properties

The following table compares (S)-2-(4-methyl-3,6-dioxopiperazin-2-yl)acetic acid with analogous diketopiperazine derivatives:

Functional Group Impact on Properties

- Benzyl Group (5-position) : Introduces aromaticity, enhancing π-π stacking interactions but increasing susceptibility to oxidative degradation .

- Carboxymethyl Group : Adds acidity and metal-chelating ability, useful in biochemical assays .

- Hydroxyphenyl Group : Enhances hydrogen-bonding capacity, influencing crystallinity and solubility .

Pharmaceutical Relevance

- Intermediate in Antibiotic Synthesis : The (2R)-enantiomer of a related ethyl-dioxopiperazine compound is a key intermediate in cefoperazone production, highlighting the role of stereochemistry in biological activity .

- Impurity Profiling : Benzyl- and hydroxyphenyl-substituted analogs are documented impurities in aspartame and amoxicillin, necessitating strict quality control .

- Crystallography : Piperazine derivatives often form hydrogen-bonded networks, as seen in the crystal structure of (2S)-2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic acid, which exhibits helical chains stabilized by O–H⋯O interactions .

Stability and Reactivity

- Diketopiperazines with alkyl substituents (e.g., methyl or ethyl) demonstrate greater stability under acidic conditions compared to aryl-substituted derivatives .

- Compounds with additional functional groups (e.g., carboxymethyl) may undergo decarboxylation or esterification under high temperatures .

Preparation Methods

Cyclization of Dipeptides to Form Piperazin-2,6-diones

A key step in the synthesis is the cyclization of dipeptides to form the piperazin-2,6-dione core. This cyclization typically involves heating protected dipeptides under controlled conditions to induce ring closure:

Reaction Conditions: The cyclization is performed by refluxing the dipeptide in a solvent mixture containing an alcohol (e.g., butanol, methanol, ethanol) and an azeotropic co-solvent such as toluene or benzene. The reaction temperature ranges from 50 to 200 °C, with a preferred window of 80-150 °C to optimize reaction speed and yield.

pH Control: The cyclization proceeds efficiently in a pH range of 2 to 9, preferably between 3 and 7, to maintain the stability of intermediates and promote cyclization.

Duration: The reflux is maintained for approximately 8 to 24 hours, with 18 hours being optimal for complete conversion.

Protecting Groups: When amino acids with side-chain carboxyl groups (e.g., aspartic acid or glutamic acid) are involved, side-chain protection is crucial. The dipeptide is cyclized with side-chain carboxyl groups protected to prevent side reactions.

Solvent System: Typical solvent systems include alcohols such as butan-2-ol combined with toluene as the azeotropic co-solvent to facilitate water removal and drive the reaction forward.

This method is described in detail in US Patent US9522893B2, which emphasizes the importance of solvent choice, temperature, and pH to achieve efficient cyclization to the piperazin-2,6-dione ring system.

Functional Group Transformations and Side-Chain Modifications

After cyclization, further transformations are performed to introduce or modify the acetic acid side chain and the methyl substituent on the piperazine ring:

Acylation of Piperazine Nitrogen: Acylating agents such as acetyl chloride, propionyl chloride, or carboxylic acid anhydrides are used to introduce acyl groups onto the piperazine nitrogen. This step can be followed by reduction to yield alkylated piperazines.

Reduction Methods: Amides formed by acylation can be reduced to tertiary amines using reducing agents like lithium aluminum hydride or borane. Sodium borohydride and sodium cyanoborohydride are also employed for selective reductions.

Solvents for Acylation: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and N-methylpyrrolidinone are preferred for acylation reactions, often performed under heating to enhance reaction rates.

Alkylation: Alkylation of the piperazine nitrogen can also be achieved by reacting substituted piperazines with appropriate electrophilic intermediates under heating.

These transformations are outlined in WO Patent WO2003082877A1, which provides detailed procedures for acylation and reduction steps essential for modifying the piperazine ring and side chains.

Synthetic Routes Involving Dieckmann-Type Cyclizations

Advanced synthetic strategies involve Dieckmann-type cyclizations to construct bicyclic piperazine derivatives related to (S)-2-(4-methyl-3,6-dioxopiperazin-2-yl)acetic acid:

Dieckmann Analogous Cyclization: This intramolecular cyclization of piperazinediones bearing acetate side chains leads to bicyclic mixed ketals and related derivatives.

Stepwise Functionalization: Allylation, hydroboration, and oxidation steps are employed to introduce aldehyde functionalities, which can then undergo further cyclizations or reactions with bases to form bicyclic alcohols or sulfinylimines.

Protecting Group Strategies: Orthogonal protection of nitrogen atoms using groups such as benzyl chloroformate or benzoyl chloride allows selective functionalization and subsequent cyclization.

Coupling Agents: Carbonyldiimidazole (CDI) is used to couple diacids with amines, facilitating the formation of imides, which are precursors to the piperazine-2,6-dione core.

This approach is detailed in a research dissertation available via the German National Library, describing the synthesis of 2,6-bridged piperazines and the use of CDI coupling and Dieckmann cyclization to access complex bicyclic structures.

Summary Table of Preparation Conditions and Key Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Solvent System | Notes |

|---|---|---|---|---|---|

| Dipeptide Cyclization | Protected dipeptide, alcohol + azeotrope | 80 - 150 | 8 - 24 | Butan-2-ol + toluene | pH 3-7, side-chain protection required |

| Acylation of Piperazine N | Acyl halides (acetyl chloride, etc.) | Reflux/heating | Variable | DMSO, DMF, NMP | Followed by reduction if needed |

| Reduction of Amides | LiAlH4, borane, NaBH4, NaCNBH3 | Room temp to reflux | Variable | Ether, THF | Converts amides to tertiary amines |

| Dieckmann-type Cyclization | Piperazinediones with acetate side chain | 80 - 180 | Variable | Neutral solvents | Used for bicyclic derivatives |

| CDI Coupling for Imide Formation | Carbonyldiimidazole + amines | Room temp | Hours | Aprotic solvents | Enables imide formation from diacids |

Research Findings and Optimization Notes

The choice of solvent and temperature critically influences the cyclization yield and purity. For example, using butan-2-ol with toluene azeotrope ensures efficient water removal and drives the cyclization to completion.

Side-chain protection on amino acids like aspartic acid or glutamic acid is essential to prevent side reactions during cyclization.

Reaction times of approximately 18 hours at 120 °C provide a good balance between yield and reaction efficiency.

Acylation and reduction steps must be carefully controlled to avoid over-reduction or side reactions, with lithium aluminum hydride being a powerful but potentially harsh reducing agent.

Dieckmann-type cyclizations offer access to more complex bicyclic analogues but require precise control of reaction conditions and protecting group strategies.

Q & A

What are the recommended synthetic routes for (S)-2-(4-methyl-3,6-dioxopiperazin-2-yl)acetic acid, and what critical parameters influence yield and purity?

Methodological Answer:

The synthesis typically involves condensation of a substituted piperazine precursor with a chiral acetic acid derivative. Key steps include:

- Chiral Induction : Use of (S)-configured starting materials or chiral catalysts to ensure enantiomeric purity. For example, asymmetric hydrogenation or enzymatic resolution may be employed to maintain stereochemical integrity .

- Ring Formation : Cyclization under controlled pH and temperature to form the 3,6-dioxopiperazin-2-yl moiety. Solvent choice (e.g., DMF or THF) and reaction time are critical to avoid side reactions like over-oxidation .

- Purification : Reverse-phase chromatography or recrystallization from ethanol/water mixtures improves purity. Yield optimization (typically 60-75%) depends on stoichiometric control of reactants and inert atmosphere conditions .

How can researchers address stereochemical challenges during synthesis to ensure enantiomeric purity?

Advanced Methodological Answer:

- Chiral Auxiliaries : Incorporate (S)-specific protecting groups (e.g., Fmoc) during intermediate steps to prevent racemization. Evidence from crystallographic studies confirms that hydrogen bonding in the dioxopiperazine ring stabilizes the desired configuration .

- Analytical Validation : Use polarimetry and chiral HPLC with a cellulose-based stationary phase (e.g., Chiralpak® IC) to monitor enantiomeric excess (ee > 98%). X-ray diffraction (XRD) data (e.g., bond angles: C18–N4–C21 = 110.4°, torsion angles: O7–C18–N4 = 118.0°) provide structural confirmation .

What spectroscopic and chromatographic methods are effective for characterizing this compound in complex mixtures?

Methodological Answer:

- NMR Spectroscopy : Key signals include:

- ¹H NMR : A singlet at δ 3.8–4.2 ppm (piperazine methyl group) and a doublet at δ 5.1–5.3 ppm (chiral center proton) .

- ¹³C NMR : Peaks at δ 170–175 ppm (carboxylic acid C=O) and δ 50–55 ppm (piperazine quaternary carbons) .

- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺ ~255.1 m/z) confirms molecular weight.

- HPLC : Use a C18 column (gradient: 0.1% TFA in acetonitrile/water) with UV detection at 210 nm for quantification .

What are the common impurities in this compound, and how can they be identified and controlled?

Advanced Methodological Answer:

- Impurity Sources :

- Epimerization : Racemization at the chiral center during acidic/basic conditions.

- Oxidative Byproducts : Over-oxidation of the dioxopiperazine ring (e.g., formation of 3,6-diketo derivatives) .

- Detection :

- LC-MS/MS : Identifies impurities via fragmentation patterns (e.g., loss of CO₂ for decarboxylated byproducts).

- Pharmacopeial Standards : Follow USP/Ph. Eur. guidelines for impurity thresholds (<0.15% for individual unspecified impurities) .

How can computational modeling predict the compound’s reactivity or interactions in biological systems?

Advanced Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model the compound’s interaction with enzymes (e.g., hydrolases) using software like Schrödinger Suite. Key parameters include binding affinity (ΔG) and hydrogen-bonding networks with active-site residues .

- DFT Calculations : Predict tautomeric stability of the dioxopiperazine ring. Studies show the 3,6-diketo form is energetically favored (ΔE = ~2.3 kcal/mol) over enolic forms .

What are the stability profiles and recommended storage conditions for this compound?

Methodological Answer:

- Degradation Pathways : Hydrolysis of the dioxopiperazine ring under high humidity (>60% RH) or acidic conditions (pH < 3) .

- Storage Recommendations :

- Temperature : -20°C in sealed, argon-filled vials.

- Solubility : Stable in DMSO (50 mg/mL) for 6 months; avoid aqueous buffers for long-term storage .

How can researchers optimize analytical methods for quantifying this compound in pharmacokinetic studies?

Advanced Methodological Answer:

- Sample Preparation : Protein precipitation with acetonitrile (3:1 v/v) minimizes matrix interference in plasma .

- UPLC-MS/MS : Use a deuterated internal standard (e.g., d₃-(S)-2-(4-methyl-3,6-dioxopiperazin-2-yl)acetic acid) for calibration. LOQ of 5 ng/mL achieved with a 2.1 × 50 mm HSS T3 column .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.